5-(2-Furyl)-1H-indole-3-carbaldehyde
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Overview
Description
5-(2-Furyl)-1H-indole-3-carbaldehyde is an organic compound that features both a furan ring and an indole ring These structures are significant in organic chemistry due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-1H-indole-3-carbaldehyde typically involves the reaction of 2-furylboronic acid with 3-bromoindole-5-carbaldehyde under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2-Furyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(2-Furyl)-1H-indole-3-carboxylic acid.
Reduction: 5-(2-Furyl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(2-Furyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(2-Furyl)-1H-indole-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and indole moieties. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Furyl)-1H-indole-3-carboxylic acid
- 5-(2-Furyl)-1H-indole-3-methanol
- 2-(2-Furyl)indole
Uniqueness
5-(2-Furyl)-1H-indole-3-carbaldehyde is unique due to the presence of both an aldehyde group and the combination of furan and indole rings.
Properties
Molecular Formula |
C13H9NO2 |
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Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-(furan-2-yl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C13H9NO2/c15-8-10-7-14-12-4-3-9(6-11(10)12)13-2-1-5-16-13/h1-8,14H |
InChI Key |
IUWSKFJLLNRIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC3=C(C=C2)NC=C3C=O |
Origin of Product |
United States |
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